6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine

Catalog No.
S13560656
CAS No.
M.F
C9H10ClNO
M. Wt
183.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridi...

Product Name

6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine

IUPAC Name

6-chloro-1,1-dimethyl-3H-furo[3,4-c]pyridine

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

InChI

InChI=1S/C9H10ClNO/c1-9(2)7-3-8(10)11-4-6(7)5-12-9/h3-4H,5H2,1-2H3

InChI Key

XXJGIKJOOQFQSM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=NC=C2CO1)Cl)C

6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine is a heterocyclic compound characterized by its unique fused ring system that combines furan and pyridine structures. The compound has the molecular formula C9H10ClNOC_9H_{10}ClNO and a molecular weight of approximately 199.63 g/mol. Its structure includes a chlorine atom and two methyl groups, which significantly influence its chemical properties and reactivity. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique functional groups.

  • Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into alcohols or amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing the introduction of different functional groups into the molecule.

The synthesis of 6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine typically involves cyclization reactions under controlled conditions:

  • Common Synthetic Route: One prevalent method involves reacting a chlorinated pyridine derivative with a furan precursor in the presence of a base. This reaction is often performed at elevated temperatures using solvents like dimethylformamide or toluene.
  • Industrial Production: For large-scale synthesis, continuous flow reactors may be employed to optimize yield and purity. Purification techniques such as recrystallization or chromatography are used to isolate the final product in high purity.

6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals.
  • Material Science: Its unique structure may be utilized in creating advanced materials with specific properties.
  • Chemical Intermediates: This compound can act as an intermediate in synthesizing other complex molecules in organic chemistry .

Interaction studies involving 6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine focus on its binding affinities with biological targets. These studies are essential for understanding the compound's mechanism of action and potential therapeutic applications. Research on similar compounds indicates that modifications to the structure can significantly alter biological interactions and efficacy .

Several compounds share structural similarities with 6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine:

Compound NameStructural FeaturesUnique Attributes
6-Methyl-1,3-dihydrofuro[3,4-C]pyridineLacks chlorine atomContains only a methyl group
6-Chloro-1,3-dihydrofuro[3,4-C]pyridineLacks methyl groupsContains chlorine but no dimethyl substitution
1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridineLacks chlorine atomOnly contains dimethyl groups without halogen

Uniqueness

6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine is unique due to the combination of both a chlorine atom and two methyl groups. This specific arrangement enhances its chemical reactivity and biological activity compared to its analogs. The presence of these functional groups allows for diverse applications in research and industry while providing distinctive properties that set it apart from similar compounds .

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

183.0450916 g/mol

Monoisotopic Mass

183.0450916 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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